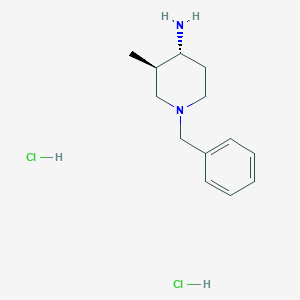

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is a white solid that is used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its role in the preparation of drugs used to treat conditions such as rheumatoid arthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves several steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine with acetyl chloride or acetic anhydride to obtain an intermediate, which is then further processed to yield the final product . The process is designed to avoid the use of extremely dangerous chemicals and employs a folding condensation process, making it suitable for industrial production .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available and cost-effective starting materials. The process is highly maneuverable and can be easily scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a tool for studying various biological processes.

Medicine: It is a key intermediate in the production of drugs for treating rheumatoid arthritis and other conditions.

Industry: It is used in the manufacture of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine hydrochloride

- cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Uniqueness

What sets (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride apart from similar compounds is its specific stereochemistry and the presence of both benzyl and methyl groups. These structural features contribute to its unique chemical properties and biological activities .

Biologische Aktivität

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H22Cl2N2

- Molecular Weight : 277.23 g/mol

- CAS Number : 2649263-35-2

The compound is characterized by its piperidine structure, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Pharmacological Effects

-

Neuropharmacology :

- The compound has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions .

- Studies have shown that similar piperidine derivatives can exhibit antidepressant and anxiolytic properties, suggesting that this compound could have therapeutic applications in treating mood disorders .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. The piperidine structure may enhance membrane permeability, allowing for better interaction with microbial cells.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain . This inhibition could lead to increased levels of neurotransmitters, potentially enhancing mood and cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior.

- Enzyme Interaction : By inhibiting enzymes like MAO, the compound may alter the metabolism of neurotransmitters, leading to increased availability of these critical molecules in the CNS.

Case Studies

-

Cognitive Enhancement :

A study conducted on animal models demonstrated that administration of this compound resulted in improved memory retention and learning capabilities. The mechanism was linked to enhanced dopaminergic signaling . -

Antimicrobial Efficacy :

In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity at certain concentrations. Further studies are required to determine the exact mechanism of action and potential clinical applications .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-IZUPTLQPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.